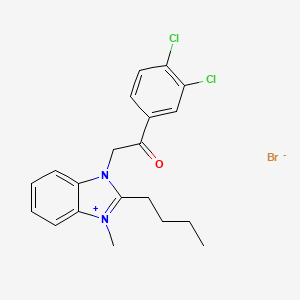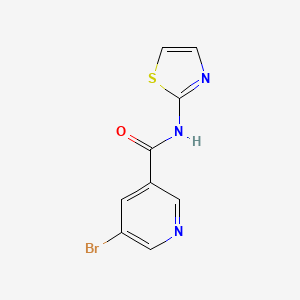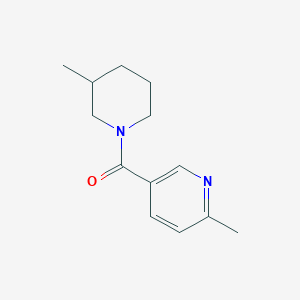![molecular formula C15H12BrFN2O3 B7479529 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide, also known as BFHB, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under standard laboratory conditions. However, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has not been extensively studied in vivo, which limits its potential use in animal models.
Zukünftige Richtungen
There are several potential future directions for the study of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide. One area of interest is the potential use of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in the brain and to determine its potential efficacy in animal models of neurodegenerative disorders. Another area of interest is the potential use of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in combination with other drugs or therapies for the treatment of cancer or microbial infections. Further studies are needed to determine the optimal dosing and administration of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in combination with other drugs or therapies.
Synthesemethoden
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide can be synthesized using a two-step process. The first step involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluoroacetophenone. The second step involves the reaction of 3-fluoroacetophenone with 2-bromo-N'-benzohydrazide in the presence of a base such as potassium carbonate to form 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide. The yield of the final product is around 60%.
Eigenschaften
IUPAC Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3/c16-13-7-2-1-6-12(13)15(21)19-18-14(20)9-22-11-5-3-4-10(17)8-11/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWXNSUFLDUAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)



![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)

![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)